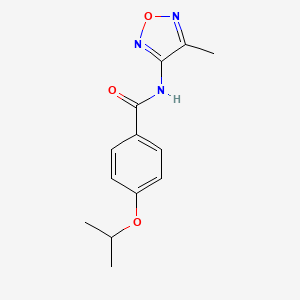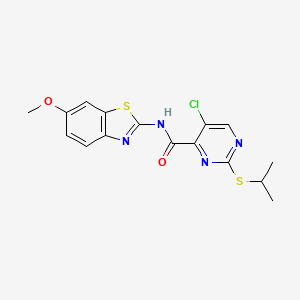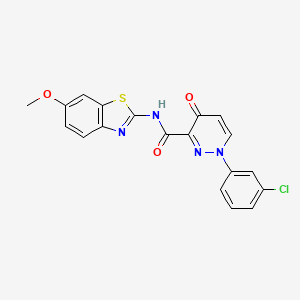![molecular formula C24H32N2O5 B11390482 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B11390482.png)
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide, also known by its chemical formula C₁₇H₁₉NO₄, is a fascinating compound with a complex structure. It belongs to the class of benzamides and exhibits intriguing pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves the condensation of 3,4,5-trimethoxybenzoyl chloride with 2-(4-methoxyphenyl)-2-piperidin-1-ylethylamine. The reaction occurs under appropriate solvent conditions, typically using a base like triethylamine. The resulting benzamide structure incorporates both the piperidine and methoxyphenyl moieties.
Industrial Production: While not widely produced industrially, researchers have synthesized this compound in the laboratory for specific studies. Its rarity and unique structure make it valuable for early discovery research.
Chemical Reactions Analysis
Reactivity: 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide can undergo various reactions:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the benzamide ring can be replaced.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) serve as reducing agents.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The specific products depend on the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to deoxygenated forms.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and potential as a building block for novel molecules.
Biology and Medicine:Neuropharmacology: Its piperidine moiety suggests potential interactions with neurotransmitter receptors.
Antioxidant Properties: The methoxy groups contribute to antioxidant activity.
Anticancer Research: Investigations explore its effects on cancer cell lines.
Industry: While not widely used in industry, its unique structure may inspire drug discovery efforts.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
This compound’s distinct structure sets it apart. Similar benzamides include 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide , 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide , and 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide .
Properties
Molecular Formula |
C24H32N2O5 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C24H32N2O5/c1-28-19-10-8-17(9-11-19)20(26-12-6-5-7-13-26)16-25-24(27)18-14-21(29-2)23(31-4)22(15-18)30-3/h8-11,14-15,20H,5-7,12-13,16H2,1-4H3,(H,25,27) |
InChI Key |
JNMDZLBHBAQUQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butyl-6-chloro-9-[2-(2-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11390417.png)


![11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11390448.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide](/img/structure/B11390449.png)

![4-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B11390459.png)
![6-(4-fluorophenyl)-N-(2-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390474.png)
![6-methyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11390475.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390495.png)
![Methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B11390506.png)
![N-(3,4-dimethylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390513.png)
![2-[(4-benzylpiperidin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one](/img/structure/B11390514.png)
